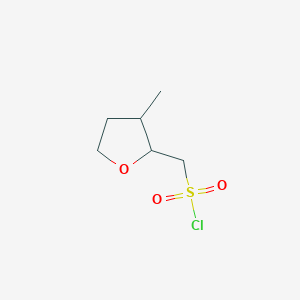

(3-Methyloxolan-2-YL)methanesulfonyl chloride

Description

Propriétés

Formule moléculaire |

C6H11ClO3S |

|---|---|

Poids moléculaire |

198.67 g/mol |

Nom IUPAC |

(3-methyloxolan-2-yl)methanesulfonyl chloride |

InChI |

InChI=1S/C6H11ClO3S/c1-5-2-3-10-6(5)4-11(7,8)9/h5-6H,2-4H2,1H3 |

Clé InChI |

WEAYCXRZZIOPAO-UHFFFAOYSA-N |

SMILES canonique |

CC1CCOC1CS(=O)(=O)Cl |

Origine du produit |

United States |

Méthodes De Préparation

Reaction Mechanism:

Industrial Scalability:

Direct Chlorosulfonation of (3-Methyloxolan-2-yl)methanol

This method bypasses the sulfonic acid intermediate by directly reacting the alcohol with sulfuryl chloride (SO₂Cl₂).

Reaction Conditions:

Challenges:

Oxidation of (3-Methyloxolan-2-yl)methanethiol

Thiol precursors offer a pathway via oxidative chlorination.

Procedure:

- Thiol Synthesis :

- Oxidation/Chlorination :

Industrial Relevance:

Comparison of Methods

| Method | Advantages | Limitations | Yield |

|---|---|---|---|

| Sulfonic Acid Chlorination | High purity, scalable | Requires sulfonic acid synthesis | 70–85% |

| Direct Chlorosulfonation | Fewer steps, continuous production | Radical initiation challenges | 60–75% |

| Thiol Oxidation | Straightforward thiol preparation | Hazardous chlorine handling | 65–75% |

Purification and Characterization

Analyse Des Réactions Chimiques

Types de réactions

Le chlorure de méthanesulfonyle (3-méthyloxolan-2-yle) subit divers types de réactions chimiques, notamment :

Réactions de substitution : Le groupe chlorure de sulfonyle peut être substitué par des nucléophiles tels que des amines, des alcools et des thiols pour former respectivement des dérivés sulfonamide, sulfonate d'ester et sulfonothioate.

Réactifs et conditions courants

Nucléophiles : Les amines, les alcools et les thiols sont des nucléophiles couramment utilisés dans les réactions de substitution.

Bases : La pyridine et la triéthylamine sont souvent utilisées pour neutraliser l'acide chlorhydrique formé pendant la réaction.

Solvants : Des solvants anhydres tels que le dichlorométhane et le tétrahydrofurane sont utilisés pour maintenir des conditions anhydres.

Principaux produits

Dérivés sulfonamide : Formés par réaction avec des amines.

Dérivés sulfonate d'ester : Formés par réaction avec des alcools.

Dérivés sulfonothioate : Formés par réaction avec des thiols.

Applications De Recherche Scientifique

Mécanisme d'action

Le mécanisme d'action du chlorure de méthanesulfonyle (3-méthyloxolan-2-yle) implique l'attaque nucléophile sur le groupe chlorure de sulfonyle par divers nucléophiles. Cela conduit à la formation de dérivés sulfonamide, sulfonate d'ester ou sulfonothioate, selon le nucléophile utilisé. Les cibles moléculaires et les voies impliquées dans ces réactions sont principalement déterminées par la nature du nucléophile et les conditions de réaction.

Mécanisme D'action

The mechanism of action of (3-Methyloxolan-2-YL)methanesulfonyl chloride involves the nucleophilic attack on the sulfonyl chloride group by various nucleophiles. This leads to the formation of sulfonamide, sulfonate ester, or sulfonothioate derivatives, depending on the nucleophile used . The molecular targets and pathways involved in these reactions are primarily determined by the nature of the nucleophile and the reaction conditions.

Comparaison Avec Des Composés Similaires

Methanesulfonyl Chloride (CH₃SO₂Cl)

- Molecular Formula : CH₃ClO₂S

- Key Differences : Lacks the oxolane ring system, making it smaller and more reactive.

- Hazard Profile :

- Applications : Widely used as a sulfonating agent in pharmaceuticals and agrochemicals.

(3,3-Dimethyloxolan-2-yl)methanesulfonyl Chloride

Sulfonylurea Herbicides (e.g., Metsulfuron Methyl)

- Example: Methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate.

- Key Differences : Contain sulfonylurea groups (-SO₂NHCONH-) and ester functionalities instead of sulfonyl chlorides.

- Applications : Used as herbicides, leveraging sulfonyl groups for plant enzyme inhibition .

Comparative Analysis Table

Note: Specific hazard data for (3-Methyloxolan-2-yl)methanesulfonyl chloride is unavailable, but its sulfonyl chloride moiety suggests parallels to methanesulfonyl chloride’s acute toxicity and corrosivity.

Gaps in Literature

- No patent or toxicological data exists for (3-Methyloxolan-2-yl)methanesulfonyl chloride, highlighting the need for further research .

- The 3,3-dimethyl analogue lacks safety or application data, limiting comparative analysis .

Activité Biologique

(3-Methyloxolan-2-YL)methanesulfonyl chloride is a sulfonyl chloride compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its unique structure allows it to participate in various chemical reactions, making it a valuable intermediate in the synthesis of biologically active compounds.

The compound is characterized by its molecular formula and a molecular weight of approximately 178.66 g/mol. It is a colorless liquid that is soluble in polar organic solvents but reactive towards water and amines, which is typical for sulfonyl chlorides.

| Property | Value |

|---|---|

| Molecular Formula | CHClOS |

| Molecular Weight | 178.66 g/mol |

| IUPAC Name | (3-Methyloxolan-2-yl)methanesulfonyl chloride |

| Solubility | Soluble in polar solvents |

| Reactivity | Reactive with water, alcohols, and amines |

The biological activity of (3-Methyloxolan-2-YL)methanesulfonyl chloride is primarily attributed to its ability to act as an electrophile. Upon reaction with nucleophiles, it can form sulfonamides or methanesulfonates, which are known to exhibit various biological effects. The interaction with specific enzymes or receptors may lead to modulation of biochemical pathways, contributing to its potential therapeutic effects.

Antimicrobial Properties

Research indicates that (3-Methyloxolan-2-YL)methanesulfonyl chloride exhibits antimicrobial activity against a range of bacterial strains. In vitro studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell wall synthesis, which is critical for maintaining cell integrity.

Anticancer Potential

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of caspase pathways. This apoptotic effect has been observed in various cancer cell lines, indicating its potential as a chemotherapeutic agent.

Case Studies

-

Antimicrobial Efficacy

- A study conducted on the efficacy of (3-Methyloxolan-2-YL)methanesulfonyl chloride against Staphylococcus aureus demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL. This suggests significant antibacterial activity, warranting further investigation into its use as an antibacterial agent.

-

Anticancer Activity

- In a cell line study involving human breast cancer cells (MCF-7), treatment with (3-Methyloxolan-2-YL)methanesulfonyl chloride resulted in a 50% reduction in cell viability at concentrations above 25 µM after 48 hours. Flow cytometry analysis indicated an increase in early apoptotic cells, confirming its potential as an anticancer compound.

Safety and Toxicology

While the biological activities are promising, safety assessments are crucial. Methanesulfonyl chloride derivatives can be toxic if inhaled or if they come into contact with skin. The compound has been classified as harmful and corrosive, necessitating appropriate safety precautions during handling.

| Toxicity Parameter | Value |

|---|---|

| Acute Inhalation Toxicity | LC50 Rat: 0.117 mg/L |

| Skin Irritation | Severe irritations |

| Eye Irritation | Causes serious damage |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.